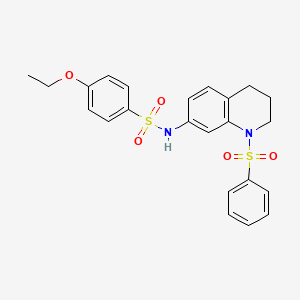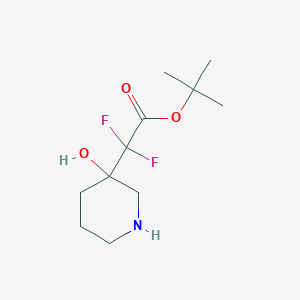![molecular formula C25H21NO5 B2981054 (Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 494200-87-2](/img/structure/B2981054.png)
(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a complex organic molecule that contains several functional groups. It has a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and three phenyl rings, two of which are methoxylated .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazole and phenyl rings would likely result in a planar or near-planar structure. The Z-configuration indicates the relative positions of the substituents around the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzoxazole ring might undergo electrophilic substitution reactions, while the carbon-carbon double bond might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and phenyl rings might increase its hydrophobicity, while the methoxy groups might increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Polymerization Initiatives
A notable application involves zinc anilido-oxazolinate complexes, which include derivatives related to the given compound, serving as initiators for ring-opening polymerization. The synthesized complexes, through interactions with zinc ethyl complexes and benzyl alcohol, showcase potential for catalyzing polymer formation, highlighting a pathway for developing new polymeric materials with tailored properties (Chi‐Tien Chen et al., 2007).
Advances in Fluorescent Probes and Sensing Technologies
The compound's structural analogs have been explored for their application in fluorescent probes. For instance, benzoxazole and benzothiazole derivatives have been used to sense pH changes and metal cations, including magnesium and zinc. These applications are critical in developing sensitive and selective sensors for environmental monitoring and biomedical diagnostics (K. Tanaka et al., 2001).
Imaging Agents for Neurological Disorders
In medicinal chemistry, derivatives of the compound have been synthesized and evaluated as positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Such studies are pivotal for advancing diagnostic tools for neurodegenerative diseases, demonstrating the compound's potential in neurological research (M. Cui et al., 2012).
Antimicrobial Activity Exploration
Research into triazole derivatives related to the given compound has revealed potential antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains, highlighting the compound's relevance in drug discovery and microbiology (H. Bektaş et al., 2007).
Electroluminescent Device Development
The compound's structural framework has inspired the synthesis of Zn(II)-chelated complexes based on benzothiazole derivatives for use in electroluminescent devices. Such research underscores the compound's utility in developing advanced materials for optoelectronic applications, paving the way for next-generation display technologies (S. Roh et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-18-11-9-17(10-12-18)24(27)19(25-26-20-6-4-5-7-21(20)31-25)14-16-8-13-22(29-2)23(15-16)30-3/h4-15H,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJTYCFUJUTFNA-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate](/img/structure/B2980973.png)
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)

![(4-Methoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2980989.png)


![N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2980993.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)